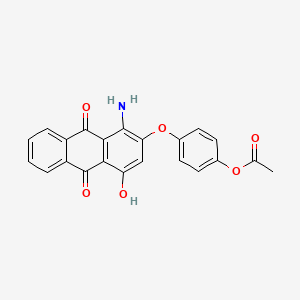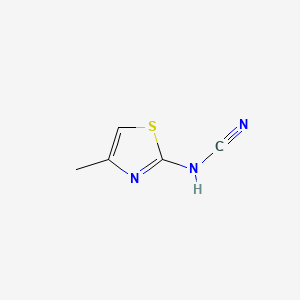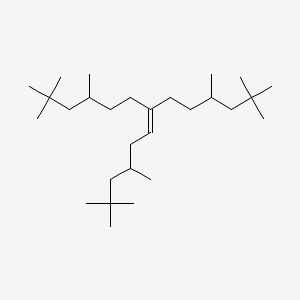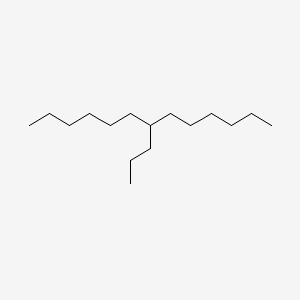
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate: is a complex organic compound with the molecular formula C22H15NO6 This compound is characterized by its anthracene core, which is substituted with amino, hydroxy, and oxo groups, and an ester linkage to a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate typically involves multi-step organic reactions. One common method includes the nitration of anthracene derivatives followed by reduction and subsequent esterification reactions . The reaction conditions often require specific reagents such as nitric acid, sodium nitrite, and various catalysts to facilitate the desired transformations.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization and filtration to obtain the final product . The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, acids, and bases are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and phenylacetate esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology: Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the anthracene core, known for its bioactivity, suggests possible applications in drug development and medicinal chemistry .
Industry: Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
- 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulfonate
- p-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]benzenesulfonyl chloride
Comparison: Compared to similar compounds, p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is unique due to its phenylacetate ester linkage, which imparts distinct chemical and biological properties. This ester linkage can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
20179-08-2 |
|---|---|
Fórmula molecular |
C22H15NO6 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] acetate |
InChI |
InChI=1S/C22H15NO6/c1-11(24)28-12-6-8-13(9-7-12)29-17-10-16(25)18-19(20(17)23)22(27)15-5-3-2-4-14(15)21(18)26/h2-10,25H,23H2,1H3 |
Clave InChI |
FQNOCNXTYADZSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)




![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)


![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)

![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)


